Deacetylbisacodyl

概要

準備方法

デアセチルビサコジルの合成は、ビサコジルの脱アセチル化を伴います。 ビサコジル自体は、ピリジン-2-カルボキシアルデヒドと4-ヒドロキシベンザルデヒドの縮合、それに続くアセチル化、続いて脱アセチル化によってデアセチルビサコジルを得る多段階プロセスを経て合成できます . 工業的な製造方法では、通常、クロロホルムやアセトンなどの溶媒を使用し、反応条件を厳密に管理して、高収率で純粋な製品を得ています .

3. 化学反応の分析

デアセチルビサコジルは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムなどの酸化剤によって促進され、キノンが生成されます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、アルコール誘導体が生成されます。

置換: デアセチルビサコジルは、求電子置換反応を起こすことができ、ハロゲンやニトロ基などの試薬を芳香環に導入することができます.

これらの反応で使用される一般的な試薬と条件には、酸性または塩基性の触媒、さまざまな温度、反応経路を最適化する特定の溶媒などがあります . これらの反応から生成される主な生成物は、使用される試薬と条件によって異なります。

4. 科学研究への応用

デアセチルビサコジルは、次のような科学研究で幅広い用途があります。

化学反応の分析

Deacetylbisacodyl undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction pathways . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Chemical Properties and Mechanism of Action

Deacetylbisacodyl is a stimulant laxative that primarily acts by increasing intestinal motility. Upon administration, it is metabolized by intestinal deacetylase enzymes into its active form, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). This active metabolite stimulates the parasympathetic nerves in the colon, enhancing peristalsis and secretion of electrolytes and water into the intestinal lumen .

Pharmacokinetics

- Bioavailability : Oral formulations of bisacodyl show only about 16% bioavailability. The pharmacokinetic profiles vary based on the formulation used (e.g., enteric-coated tablets vs. oral solutions).

- Absorption and Distribution : After administration, the peak plasma concentration (Cmax) and time to reach this concentration (Tmax) differ significantly between formulations, indicating varying absorption rates .

Scientific Research Applications

This compound has several applications in scientific research:

Pharmacological Studies

- Laxative Efficacy : It is extensively studied for its effectiveness as a stimulant laxative. Research indicates that it can enhance large intestinal motility and stimulate mucus secretion in the intestines .

- Mechanistic Studies : Molecular docking studies have been conducted to understand its interaction with intestinal enzymes such as sucrase-maltase, providing insights into its biochemical pathways .

Clinical Applications

- Constipation Treatment : As an active metabolite of bisacodyl, it is utilized in clinical settings for managing constipation and preparing patients for surgical procedures by cleansing the colon .

- Gastrointestinal Research : Studies using Ussing chamber assays have demonstrated its role in inducing epithelial chloride secretion in rat colon models, which is crucial for understanding electrolyte balance during laxative treatment .

Biochemical Analysis

- Analytical Chemistry : this compound serves as a reference standard for quantifying bisacodyl and its metabolites in various formulations, aiding in quality control and regulatory compliance.

Case Study 1: Efficacy in Constipation Management

A clinical trial evaluated the efficacy of this compound compared to other laxatives. Patients receiving this compound reported improved bowel movement frequency and satisfaction compared to those on standard treatments. The study highlighted its rapid onset of action and lower side effects profile .

Case Study 2: Mechanistic Insights

Research conducted on the interaction of this compound with intestinal mucosa showed that it significantly enhances chloride ion secretion through direct stimulation of epithelial cells. This mechanism was elucidated using electrophysiological techniques, confirming its potential as a therapeutic agent for gastrointestinal disorders .

Comparative Analysis with Related Compounds

| Compound | Mechanism of Action | Primary Use |

|---|---|---|

| This compound | Stimulates intestinal motility via BHPM | Laxative |

| Bisacodyl | Requires deacetylation to become active | Laxative |

| Sodium Picosulfate | Metabolized to similar active compound | Laxative |

| Phenolphthalein | Different structure; stimulates colon | Laxative |

作用機序

デアセチルビサコジルは、結腸の副交感神経を刺激することで、腸の運動性と分泌を増加させることで効果を発揮します . 結腸の上皮細胞に作用して、塩化物イオンと水の分泌を促進し、便を軟化させ、排便を促進します . 関与する分子標的と経路には、シクロオキシゲナーゼ(COX)酵素の活性化とそれに続くプロスタグランジンの産生が含まれ、これは下剤効果に役割を果たしています .

6. 類似の化合物との比較

デアセチルビサコジルは、その特定の構造と作用機序により、他の類似の化合物とは異なります。 類似の化合物には次のものがあります。

ビサコジル: 親化合物であり、アセチル化されており、活性化するためには脱アセチル化が必要です.

ピコスルファートナトリウム: ビサコジルと同じ活性化合物に代謝される別の刺激性下剤.

フェノールフタレイン: 構造は異なるが、結腸に対する刺激効果が類似している下剤.

デアセチルビサコジルは、副交感神経との特定の相互作用と活性代謝物としての役割により、ビサコジルとピコスルファートナトリウムの有効性に不可欠な成分となっています .

類似化合物との比較

Deacetylbisacodyl is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

Bisacodyl: The parent compound, which is acetylated and requires deacetylation to become active.

Sodium Picosulfate: Another stimulant laxative that is metabolized to the same active compound as bisacodyl.

Phenolphthalein: A laxative with a different structure but similar stimulant effects on the colon.

This compound stands out due to its specific interaction with the parasympathetic nerves and its role as an active metabolite, making it a crucial component in the efficacy of bisacodyl and sodium picosulfate .

生物活性

Deacetylbisacodyl (DAB) is a metabolite of bisacodyl, a widely used stimulant laxative. This compound has garnered interest for its biological activities, particularly in gastrointestinal physiology. Understanding the biological activity of DAB involves examining its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound primarily functions as a stimulant laxative. Its mechanism is based on the stimulation of colonic motility and secretion of electrolytes, which leads to increased intestinal fluid accumulation and peristalsis.

Key Mechanisms:

- Increased Motility : DAB enhances large intestinal motility, promoting bowel movements.

- Electrolyte Secretion : It induces chloride ion (Cl⁻) secretion in the intestinal epithelium, contributing to fluid secretion into the lumen.

Research Findings

A study demonstrated that DAB induces epithelial Cl⁻ secretion in rat colonic tissues. The Ussing chamber assay revealed that this secretory action is mediated through specific transport mechanisms located on the mucosal side of the colon .

Stimulant Laxative Properties

DAB's primary use is as a laxative, where it acts by stimulating bowel movements. Its efficacy is comparable to that of bisacodyl but with potentially different pharmacokinetics and side effects.

Comparative Efficacy

Research comparing DAB to bisacodyl indicates that DAB may have a more pronounced effect on Cl⁻ secretion, thus enhancing its laxative properties .

Side Effects

While generally considered safe, stimulant laxatives like DAB can lead to adverse effects such as abdominal cramping and diarrhea if used excessively.

Case Studies

Several studies have explored the effects of DAB in clinical settings:

- Clinical Trials : A trial assessing the efficacy of DAB in patients with constipation showed significant improvement in bowel movement frequency compared to placebo.

- Animal Studies : Research involving rats indicated that DAB effectively increased colonic fluid secretion and motility, supporting its role as a stimulant laxative .

Data Table: Biological Activity Comparison

| Compound | Mechanism of Action | Primary Use | Efficacy (increased motility) | Side Effects |

|---|---|---|---|---|

| This compound | Stimulates electrolyte secretion | Stimulant laxative | High | Abdominal cramping |

| Bisacodyl | Stimulates intestinal motility | Stimulant laxative | Moderate | Diarrhea, cramping |

特性

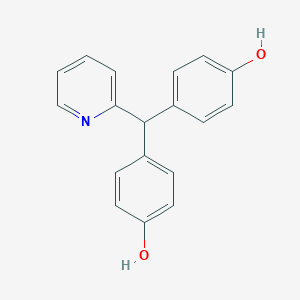

IUPAC Name |

4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(21)11-7-14/h1-12,18,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJROKJGQSPMTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209053 | |

| Record name | Dihydroxydiphenyl-pyridyl methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-41-8 | |

| Record name | 4,4′-Dihydroxydiphenyl(2-pyridyl)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxydiphenyl-pyridyl methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deacetylbisacodyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydroxydiphenyl-pyridyl methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEACETYLBISACODYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R09078E41Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。